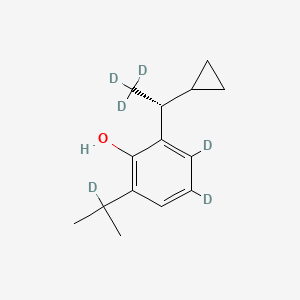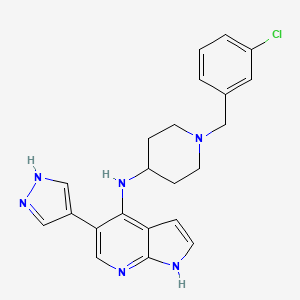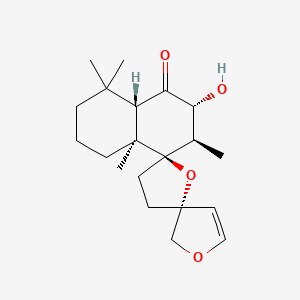
2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lesopitron (hydrochloride) is a small molecule anxiolytic compound that acts as a selective full agonist of the serotonin 5-HT1A receptor . It was developed by Esteve Pharmaceuticals for the treatment of generalized anxiety disorder . The compound is structurally related to azapirones and has shown promising results in preclinical and clinical trials .
Méthodes De Préparation
The synthesis of Lesopitron (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of Lesopitron is synthesized by reacting 4-chloropyrazole with butylamine to form 4-(4-chloropyrazol-1-yl)butylamine.
Piperazine ring formation: The intermediate is then reacted with piperazine to form 4-(4-chloropyrazol-1-yl)butylpiperazine.
Pyrimidine ring formation: The final step involves the reaction of the intermediate with pyrimidine to form Lesopitron.
Industrial production methods for Lesopitron (hydrochloride) involve similar synthetic routes but are optimized for large-scale production. These methods include the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Lesopitron (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lesopitron can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of Lesopitron.
Substitution: Substitution reactions involve the replacement of functional groups in Lesopitron with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Applications De Recherche Scientifique
Lesopitron (hydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Lesopitron (hydrochloride) exerts its effects by acting as a ligand for central serotonin 5-HT1A receptors . It inhibits haloperidol-induced catalepsy by acting on 5-HT1A autoreceptors . The compound induces a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors . The agonist effect of Lesopitron on 5-HT1A receptors and its marked hypothermic effect suggest potential neuroprotective actions .
Comparaison Avec Des Composés Similaires
Lesopitron (hydrochloride) is structurally related to other 5-HT1A receptor agonists, such as buspirone, gepirone, and ipsapirone . Compared to these compounds, Lesopitron has shown higher potency and efficacy in preclinical models of anxiety . Its unique chemical structure and selective agonist activity make it a valuable tool for studying serotonin receptor pharmacology and developing new anxiolytic therapies .
Propriétés
Formule moléculaire |
C15H22Cl2N6 |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;hydrochloride |
InChI |
InChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H |
Clé InChI |
CKDUBTXWOMBKQI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)






![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)


![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
